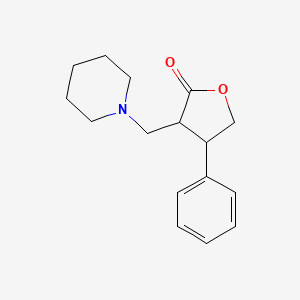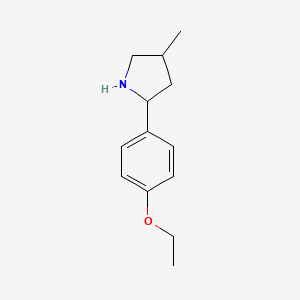
2-(4-Ethoxyphenyl)-4-methylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethoxyphenyl)-4-methylpyrrolidine: is an organic compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 4-ethoxyphenyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxyphenyl)-4-methylpyrrolidine can be achieved through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with 4-methylpyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the synthesis are selected to optimize the reaction efficiency and minimize environmental impact.
化学反应分析
Types of Reactions: 2-(4-Ethoxyphenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The ethoxy group or the methyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products:
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of 4-ethoxyphenylmethanol or 4-ethoxyphenylethylamine.
Substitution: Formation of various substituted pyrrolidines with different functional groups.
科学研究应用
Chemistry: 2-(4-Ethoxyphenyl)-4-methylpyrrolidine is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound may be used to study the interactions of pyrrolidine derivatives with biological targets. It can help in understanding the structure-activity relationships of similar compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structural features make it a candidate for exploring new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
作用机制
The mechanism of action of 2-(4-Ethoxyphenyl)-4-methylpyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The ethoxyphenyl and pyrrolidine moieties contribute to its binding affinity and selectivity towards these targets. The compound’s effects are mediated through pathways involving signal transduction, enzyme inhibition, or receptor modulation.
相似化合物的比较
2-(4-Methoxyphenyl)-4-methylpyrrolidine: Similar structure with a methoxy group instead of an ethoxy group.
2-(4-Ethoxyphenyl)-4-ethylpyrrolidine: Similar structure with an ethyl group instead of a methyl group.
2-(4-Ethoxyphenyl)-4-methylpiperidine: Similar structure with a piperidine ring instead of a pyrrolidine ring.
Uniqueness: 2-(4-Ethoxyphenyl)-4-methylpyrrolidine is unique due to the presence of both the ethoxyphenyl and methyl groups on the pyrrolidine ring. This combination of substituents imparts specific chemical and biological properties that distinguish it from other similar compounds. The ethoxy group enhances its lipophilicity, while the methyl group influences its steric and electronic characteristics.
属性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC 名称 |
2-(4-ethoxyphenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C13H19NO/c1-3-15-12-6-4-11(5-7-12)13-8-10(2)9-14-13/h4-7,10,13-14H,3,8-9H2,1-2H3 |
InChI 键 |
HLJKFXGYFPBPND-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C2CC(CN2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


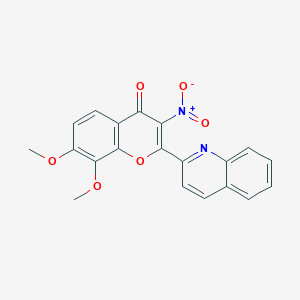
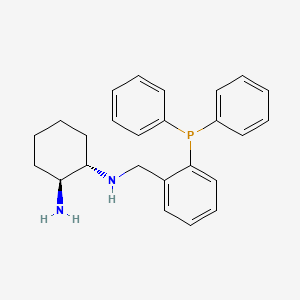
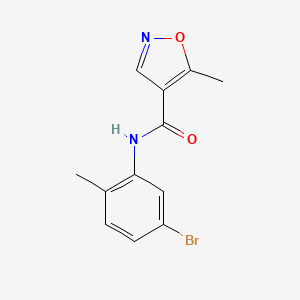

![2-(Difluoromethoxy)benzo[d]oxazole-5-acrylic acid](/img/structure/B12886593.png)
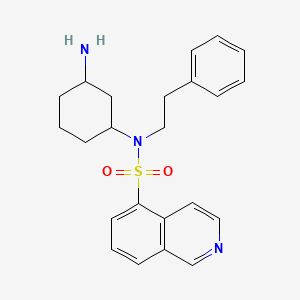
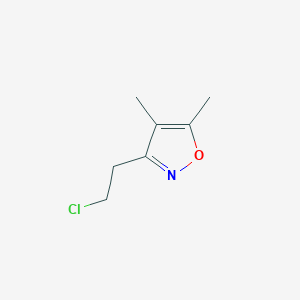

![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isobutyl-4,5-dihydrooxazole)](/img/structure/B12886613.png)
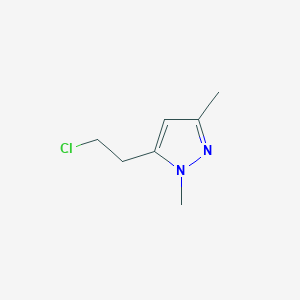
![2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole](/img/structure/B12886616.png)
![S-[(1,3-Benzoxazol-2-yl)methyl] piperidine-1-carbothioate](/img/structure/B12886624.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-methoxybenzamide](/img/structure/B12886642.png)
